molecular formula C15H13Cl2FN4O3S B2922509 1-(3,4-Dichlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea CAS No. 2034404-31-2

1-(3,4-Dichlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea

Cat. No.: B2922509
CAS No.: 2034404-31-2
M. Wt: 419.25
InChI Key: OROLSYBESAKRJX-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea (CAS Number: 2034404-31-2 ) is a high-purity chemical compound supplied for preclinical research and development. This synthetic small molecule features a 1,3,4-thiadiazole heterocyclic ring, a structure recognized as a bioisostere of pyrimidine bases in nucleic acids, which grants it the potential to interfere with critical cellular processes in abnormal cells . The core research value of this compound lies in the investigation of its cytotoxic properties. Derivatives containing the 1,3,4-thiadiazole scaffold have demonstrated significant promise in anticancer research, showing activity against a range of human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549, H460), and colon cancer (HCT116) in scientific studies . The molecular structure includes a urea bridge connecting a 3,4-dichlorophenyl moiety and a complex fluoro-dimethyl-dioxido-thiadiazole system, which may contribute to its biological activity and interaction with enzymatic targets such as Focal Adhesion Kinase (FAK) or tubulin . This product is intended for research applications only, specifically for in vitro assays to study mechanisms of action, dose-response relationships, and preliminary efficacy. With a molecular formula of C 15 H 13 Cl 2 FN 4 O 3 S and a molecular weight of 419.3 g/mol , it is offered in various quantities to suit different research scales. This product is labeled "For Research Use Only" and is not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2FN4O3S/c1-21-13-6-11(18)12(7-14(13)22(2)26(21,24)25)20-15(23)19-8-3-4-9(16)10(17)5-8/h3-7H,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROLSYBESAKRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dichlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A dichlorophenyl group
  • A fluorinated benzo[d]thiadiazole moiety
  • A urea functional group

This unique combination of substituents contributes to its biological activity.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. Studies indicate that derivatives of benzothiadiazole are effective against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound's structure suggests potential antitumor activity. Thiazine derivatives have been reported to possess cytotoxic effects on cancer cell lines. In vitro studies indicate that similar compounds can inhibit cell proliferation and induce apoptosis in tumor cells .

Anti-inflammatory Effects

Thiazine derivatives have shown promising anti-inflammatory properties. Compounds with similar structures have been tested for their ability to reduce edema and inflammation in animal models .

The biological activity of this compound is believed to involve:

  • Inhibition of Enzymatic Pathways : Many thiazine derivatives inhibit key enzymes involved in bacterial metabolism and tumor growth.
  • Interaction with Cellular Receptors : The compound may bind to specific cellular receptors that modulate inflammatory responses or cell survival pathways.

Study 1: Antimicrobial Efficacy

A study conducted by Zia-ur-Rehman et al. synthesized various thiazine derivatives and tested their antimicrobial efficacy against multiple pathogens. The results indicated that compounds with structural similarities to this compound exhibited significant inhibitory effects against E. coli and S. aureus .

Study 2: Antitumor Activity

A recent investigation into the cytotoxic effects of thiazine derivatives revealed that certain compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a potential therapeutic application for similar compounds in oncology .

Data Table: Summary of Biological Activities

Biological ActivityReference
Antimicrobial
Antitumor
Anti-inflammatory

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name (CAS or Reference) Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₆H₁₂Cl₂FN₃O₃S ~420.3 (estimated) 6-fluoro, 1,3-dimethyl, 3,4-dichlorophenyl, 2,2-dioxido Sulfone group enhances polarity; fluorine improves bioavailability
1-(2-Ethoxyphenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea (2034238-97-4) C₁₈H₂₂N₄O₄S 390.5 3-methyl, 2-ethoxyphenyl, 2,2-dioxido Ethoxy group increases lipophilicity; lacks fluorine
1-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (2034240-74-7) C₁₇H₁₆F₄N₄O₃S 432.4 6-fluoro, 3-methyl, 2-(trifluoromethyl)phenyl Trifluoromethyl boosts electronegativity and metabolic resistance
1-(3,4-Dichlorophenyl)-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea (26676-74-4) C₁₀H₅Cl₂F₃N₄OS 357.14 5-trifluoromethyl, 3,4-dichlorophenyl Thiadiazole core instead of benzo[c]thiadiazole; lacks sulfone

Key Observations:

Substituent Effects: Fluorine: Present in the target compound and ’s analogue, fluorine enhances metabolic stability and membrane permeability. Chlorine vs. Trifluoromethyl: The 3,4-dichlorophenyl group in the target compound offers steric bulk and lipophilicity, while trifluoromethyl () provides strong electron-withdrawing effects.

Heterocyclic Core :

  • The target compound’s benzo[c][1,2,5]thiadiazole core is distinct from the simpler 1,3,4-thiadiazole in . The fused benzene ring in the former may enhance planar rigidity, favoring interactions with flat binding pockets (e.g., enzyme active sites).

Key Insights:

  • Palladium-Catalyzed Couplings : Widely used in for assembling complex heterocycles. The target compound may require similar steps to attach the dichlorophenyl group.
  • Sulfone Formation : Oxidation of thioethers to sulfones (e.g., using H₂O₂ or oxone) is critical for introducing the 2,2-dioxido group.

Physicochemical Trends :

  • LogP : The target compound’s LogP is likely >4 (estimated), similar to ’s analogue (LogP = 4.65), suggesting moderate lipophilicity.
  • Solubility : The sulfone group may counterbalance high LogP by increasing polarity, as seen in derivatives.

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